molecular formula C25H29N5O3S B2957719 1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1111237-55-8

1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2957719
CAS No.: 1111237-55-8
M. Wt: 479.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, along with various functional groups such as methoxy, sulfanyl, and carboxamide. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Quinazoline Ring Formation: The quinazoline ring can be constructed by reacting anthranilic acid derivatives with appropriate reagents such as formamide or formic acid.

    Introduction of Functional Groups: The methoxy, sulfanyl, and carboxamide groups can be introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with appropriate nucleophiles under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium hydroxide, potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

    Medicine: The compound may have potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory activities.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Binding: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting the normal function of the genetic material and leading to cell death.

Comparison with Similar Compounds

1-{[(3-methoxyphenyl)methyl]sulfanyl}-4-(2-methylpropyl)-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide can be compared with other similar compounds, such as:

    Triazoloquinazolines: These compounds share the triazoloquinazoline core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Thiazoles: Thiazole derivatives have a similar heterocyclic structure and may exhibit comparable biological activities, such as antimicrobial or anticancer properties.

    Quinoxalines: Quinoxaline derivatives also have a fused ring system and may be used in similar applications, such as drug development and material science.

By comparing these compounds, researchers can identify the unique features and advantages of this compound, such as its specific functional groups and their impact on its chemical and biological properties.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methylsulfanyl]-4-(2-methylpropyl)-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O3S/c1-15(2)13-29-23(32)20-10-9-18(22(31)26-16(3)4)12-21(20)30-24(29)27-28-25(30)34-14-17-7-6-8-19(11-17)33-5/h6-12,15-16H,13-14H2,1-5H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBXXESKSCKSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=C(C=C2)C(=O)NC(C)C)N3C1=NN=C3SCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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